Cas no 2757901-74-7 (2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid)

2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid is a specialized azetidine derivative featuring a unique sterically hindered structure, characterized by a 2,2-dimethyl substitution and a prop-2-en-1-yloxy carbonyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of peptidomimetics and constrained scaffolds for medicinal chemistry applications. The presence of the carboxylic acid functionality allows for further derivatization, while the allyloxycarbonyl (Alloc) protecting group offers selective deprotection under mild conditions. Its rigid azetidine core enhances conformational control, making it useful in designing bioactive molecules with improved stability and selectivity. Suitable for research in drug discovery and materials science.
2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid structure
2757901-74-7 structure
商品名:2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid
CAS番号:2757901-74-7
MF:C10H15NO4
メガワット:213.230403184891
CID:6318649
PubChem ID:165753152

2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid
    • 2757901-74-7
    • EN300-37101447
    • 2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid
    • インチ: 1S/C10H15NO4/c1-4-5-15-9(14)11-6-7(8(12)13)10(11,2)3/h4,7H,1,5-6H2,2-3H3,(H,12,13)
    • InChIKey: RNHMJNHQJIZQGD-UHFFFAOYSA-N
    • ほほえんだ: O(CC=C)C(N1CC(C(=O)O)C1(C)C)=O

計算された属性

  • せいみつぶんしりょう: 213.10010796g/mol
  • どういたいしつりょう: 213.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 66.8Ų

2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37101447-0.1g
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid
2757901-74-7 95.0%
0.1g
$1269.0 2025-03-18
Enamine
EN300-37101447-5.0g
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid
2757901-74-7 95.0%
5.0g
$4184.0 2025-03-18
Enamine
EN300-37101447-1.0g
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid
2757901-74-7 95.0%
1.0g
$1442.0 2025-03-18
Enamine
EN300-37101447-0.25g
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid
2757901-74-7 95.0%
0.25g
$1328.0 2025-03-18
Enamine
EN300-37101447-0.05g
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid
2757901-74-7 95.0%
0.05g
$1212.0 2025-03-18
Enamine
EN300-37101447-10.0g
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid
2757901-74-7 95.0%
10.0g
$6205.0 2025-03-18
Enamine
EN300-37101447-0.5g
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid
2757901-74-7 95.0%
0.5g
$1385.0 2025-03-18
Enamine
EN300-37101447-2.5g
2,2-dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid
2757901-74-7 95.0%
2.5g
$2828.0 2025-03-18

2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid 関連文献

2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acidに関する追加情報

2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic Acid

The compound 2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid (CAS No. 2757901-74-7) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The azetidine ring in this molecule is substituted with a dimethyl group at the 2-position and a carbonyl group attached to a propenyl ether moiety at the 1-position. Additionally, the 3-position of the azetidine ring bears a carboxylic acid group, which contributes to its functional versatility.

Recent studies have highlighted the importance of azetidine derivatives in drug design due to their unique pharmacokinetic properties and potential for bioisosteric replacements in existing therapeutic agents. The presence of the dimethyl group at the 2-position enhances the molecule's lipophilicity, which is crucial for improving drug absorption and bioavailability. Furthermore, the propenyl ether carbonyl group introduces a degree of flexibility and reactivity, making it an attractive candidate for further functionalization in medicinal chemistry.

The synthesis of 2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid involves a multi-step process that typically begins with the preparation of the azetidine ring using either cyclization reactions or preformed azetidine intermediates. The introduction of substituents at specific positions requires precise control over reaction conditions to ensure regioselectivity and stereochemical integrity. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and enantioselective methods for constructing such complex molecules.

One of the most promising applications of this compound lies in its potential as a building block for peptide-based drugs or as a component in macrocyclic structures. The carboxylic acid group at the 3-position can serve as a reactive site for amide bond formation, enabling the construction of larger biomolecules with tailored functionalities. Additionally, the propenyl ether moiety can act as a bioisosteric replacement for other functional groups, offering new avenues for drug design.

Recent research has also explored the use of this compound in materials science, particularly in the development of novel polymers and coatings with enhanced mechanical properties. The combination of lipophilic and hydrophilic groups within its structure makes it an ideal candidate for amphiphilic materials that can self-assemble into nanostructures or form stable emulsions.

In terms of biological activity, preliminary studies suggest that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. While further research is needed to fully understand its pharmacological profile, these findings underscore its potential as a lead compound in drug discovery efforts targeting inflammatory diseases.

The structural uniqueness of 2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid also makes it an interesting subject for computational chemistry studies. Advanced molecular modeling techniques have been employed to predict its binding affinity to various protein targets, providing valuable insights into its potential interactions within biological systems.

In conclusion, CAS No. 2757901-74-7, or 2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid, represents a versatile and multifunctional molecule with significant potential across diverse fields such as pharmaceuticals, materials science, and biotechnology. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions to complex scientific challenges.

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